Phyllostictine A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

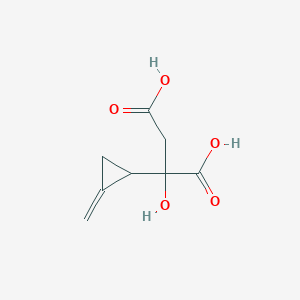

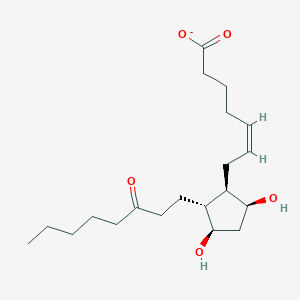

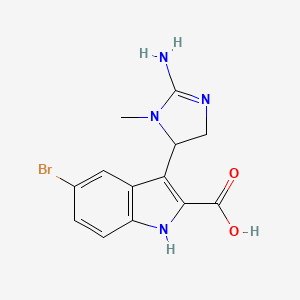

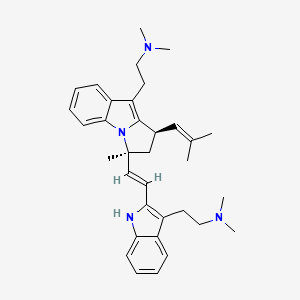

Phyllostictine A is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.

Wissenschaftliche Forschungsanwendungen

Phyllostictine A as a Potential Natural Herbicide

Phyllostictine A, produced by Phyllosticta cirsii, shows promise as a natural herbicide. Its production has been studied under various media and cultural conditions, with the best conditions yielding more than 28 mg/ml of toxin in the culture filtrate. Phyllostictine A exhibits rapid, dose-dependent toxic effects on both host and non-host plant protoplasts, underscoring its potential utility in natural weed control (Zonno et al., 2008).

In Vitro Anticancer Activity

Phyllostictine A demonstrates in vitro growth-inhibitory activity in both normal and cancer cell lines, with proliferating cells being more sensitive to its effects. This novel oxazatricycloalkenone does not appear to induce apoptosis directly or bind to DNA as part of its action mechanism. Instead, it reacts with glutathione (GSH), suggesting a bonding process that forms a complex via Michael attack at the C=C bond. This insight contributes to understanding the structure-activity relationship (SAR) for phyllostictine A's anticancer activity (Le Calvé et al., 2011).

Biocontrol Agent for Cirsium Arvense

Phyllostictine A, as part of a group of phyllostictines (A–D), is produced by Phyllosticta cirsii and has been explored as a biocontrol agent for Cirsium arvense. The phytotoxicity of these compounds varies with the dimension and conformational freedom of their macrocyclic rings. Phyllostictine A is highly toxic when tested on the fungal host plant and has shown antibiotic activity against Gram-positive bacteria and zootoxic activity at high concentrations. The integrity of its oxazatricycloalkenone system is vital for preserving these activities (Evidente et al., 2008).

Structural Revision and Biosynthesis

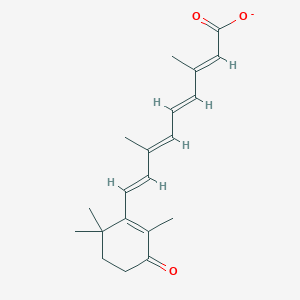

The structure of phyllostictines, including phyllostictine A, has been revised to a series of bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllosticta cirsii revealed a biosynthetic gene cluster responsible for the biosynthesis of phyllostictines. This discovery aids in understanding the biosynthetic pathways and potential applications of phyllostictine A and related compounds (Trenti & Cox, 2017).

Eigenschaften

Produktname |

Phyllostictine A |

|---|---|

Molekularformel |

C17H27NO5 |

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

(1E,5R,11S,12S,15S)-4-ethyl-11,15-dihydroxy-12-methoxy-5-methyl-13-oxa-4-azatricyclo[10.2.1.02,5]pentadec-1-en-3-one |

InChI |

InChI=1S/C17H27NO5/c1-4-18-15(21)13-11-10-23-17(22-3,14(11)20)12(19)8-6-5-7-9-16(13,18)2/h12,14,19-20H,4-10H2,1-3H3/b13-11-/t12-,14-,16+,17-/m0/s1 |

InChI-Schlüssel |

SJSPSHPVPXPTPG-WCYNIRFRSA-N |

Isomerische SMILES |

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCCCC[C@]21C)O)OC |

Kanonische SMILES |

CCN1C(=O)C2=C3COC(C3O)(C(CCCCCC21C)O)OC |

Synonyme |

phyllostictine A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)

![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)